2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 1H-1,2,3-benzotriazole with a suitable aldehyde or ketone, followed by the reaction with a hydrazide derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the condensation process .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted benzotriazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity. The hydrazide group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
- Sodium 2-(1H-1,2,3-benzotriazol-1-yl)acetate
- 2-(1H-1,2,3-Benzotriazol-1-yloxy)acetic Acid
Uniqueness
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a benzotriazole moiety with a hydrazide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H16ClN5O3 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-10(23-14-6-4-3-5-13(14)20-22-23)17(25)21-19-9-11-7-12(18)16(24)15(8-11)26-2/h3-10,24H,1-2H3,(H,21,25)/b19-9+ |
InChI Key |
FYNUOOJGCCFBDP-DJKKODMXSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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